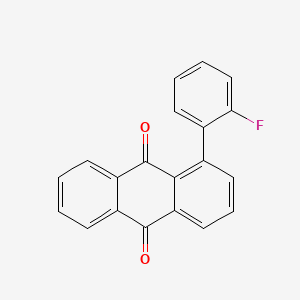

Anthraquinone, 1-(o-fluorophenyl)-

Description

The Anthraquinone (B42736) Core: Significance in Chemical Synthesis and Derived Functional Architectures

The anthraquinone framework, a tricyclic aromatic ketone, is a privileged structure in organic chemistry. nih.gov Its rigid and planar nature provides a stable platform for the construction of complex molecular architectures. nih.gov Historically, anthraquinones are renowned as the parent compounds for a vast array of dyes and pigments. britannica.com Beyond their role in coloration, anthraquinone derivatives are found in numerous natural products with diverse biological activities, including antimicrobial and anticancer properties. liberty.edumdpi.com

In contemporary chemical synthesis, the anthraquinone core serves as a versatile building block. nih.gov Its chemical reactivity can be finely tuned through various substitution patterns, allowing for the introduction of a wide range of functional groups. nih.gov This adaptability has led to the development of anthraquinone-based compounds with applications ranging from anticancer agents to materials for redox flow batteries. nih.govwikipedia.org The ability of the planar anthraquinone system to intercalate with DNA is a key feature exploited in the design of certain therapeutic agents. nih.gov

Ortho-Fluorophenyl Substituents in Organic Molecules: Aromatic Substitution Patterns and Synthetic Utility

The strategic placement of a fluorine atom at the ortho position can direct the course of further chemical reactions on the aromatic ring, a concept known as ortho-fluorine-directed C–H functionalization. acs.org This has become a valuable tool in organic synthesis, enabling the selective introduction of other substituents. acs.org Furthermore, the presence of fluorine can enhance a molecule's metabolic stability and membrane permeability, properties that are highly desirable in the development of pharmaceuticals. nih.gov The unique properties of fluorine have led to its incorporation into a wide range of bioactive compounds. researchgate.net

Positioning Anthraquinone, 1-(o-fluorophenyl)- within the Landscape of Complex Organic Molecules

"Anthraquinone, 1-(o-fluorophenyl)-" represents a deliberate fusion of the robust anthraquinone scaffold with the modulating influence of an ortho-fluorophenyl substituent. This specific substitution pattern, with the fluorinated phenyl group at the 1-position of the anthraquinone core, is expected to create a molecule with a distinct three-dimensional structure and electronic profile.

The presence of the bulky ortho-fluorophenyl group is likely to introduce steric hindrance around the C1 position of the anthraquinone ring system. This could influence the molecule's conformational preferences and its ability to interact with biological targets or other molecules. From an electronic standpoint, the electron-withdrawing nature of the fluorine atom could impact the redox properties of the anthraquinone core, which are central to many of its applications, such as in flow batteries. wikipedia.org

Scope and Research Rationale for Investigating Anthraquinone, 1-(o-fluorophenyl)-

The unique structural and electronic features of "Anthraquinone, 1-(o-fluorophenyl)-" provide a strong rationale for its investigation. Research into this compound could explore several key areas. A primary focus would be its synthesis and characterization, establishing efficient routes to its preparation and fully elucidating its chemical and physical properties.

Further investigation into the biological activity of "Anthraquinone, 1-(o-fluorophenyl)-" is warranted. Given the known anticancer properties of many anthraquinone derivatives, exploring the cytotoxic effects of this fluorinated analog against various cancer cell lines would be a logical step. nih.gov The fluorine substituent might enhance cellular uptake or alter the mechanism of action compared to non-fluorinated counterparts.

From a materials science perspective, the electrochemical properties of this compound are of interest. The influence of the ortho-fluorophenyl group on the redox potential and stability of the anthraquinone core could be valuable for the development of new organic electronic materials or redox-active components for energy storage systems. rsc.org

In essence, "Anthraquinone, 1-(o-fluorophenyl)-" stands as a compelling target for synthetic chemists, medicinal chemists, and materials scientists alike. Its study promises to contribute to a deeper understanding of how the strategic combination of key chemical motifs can lead to novel molecules with potentially valuable properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20760-62-7 |

|---|---|

Molecular Formula |

C20H11FO2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

1-(2-fluorophenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H11FO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |

InChI Key |

AABZSRJXKLCYMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation of Anthraquinone, 1 O Fluorophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone for determining the precise structure of Anthraquinone (B42736), 1-(o-fluorophenyl)-. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be assembled.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of Anthraquinone, 1-(o-fluorophenyl)- is characterized by a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum displays resonances corresponding to the seven protons of the anthraquinone core and the four protons of the ortho-fluorophenyl substituent.

The protons on the unsubstituted ring of the anthraquinone moiety (H-5, H-6, H-7, H-8) typically appear as a distinct ABX or related complex spin system. Protons H-2, H-3, and H-4 on the substituted anthraquinone ring exhibit chemical shifts and coupling patterns influenced by the adjacent fluorophenyl group. The four protons of the o-fluorophenyl group also present as a complex multiplet, with their chemical shifts and splitting patterns dictated by both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Anthraquinone, 1-(o-fluorophenyl)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Anthraquinone H-2, H-3, H-4 | 7.50 - 8.30 | m |

| Anthraquinone H-5, H-8 | 8.10 - 8.40 | m |

| Anthraquinone H-6, H-7 | 7.70 - 7.90 | m |

Note: Actual chemical shifts and multiplicities can vary based on solvent and spectrometer frequency. The table represents general ranges for similar structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon framework. For Anthraquinone, 1-(o-fluorophenyl)-, 20 distinct carbon signals are expected. The two carbonyl carbons (C-9 and C-10) of the anthraquinone core are the most deshielded, appearing significantly downfield, often above 180 ppm. researchgate.net The remaining aromatic carbons, including the quaternary carbons, resonate in the 110-150 ppm range. The carbon directly bonded to the fluorine atom (C-2') exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Anthraquinone, 1-(o-fluorophenyl)-

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| C-9, C-10 (Carbonyls) | > 180 | Weak intensity quaternary signals |

| C-2' (Fluorine-bearing) | 158 - 162 | Large ¹JCF coupling |

| Other Aromatic Carbons | 115 - 145 | Complex region with quaternary and CH signals |

Note: Values are estimations based on known data for anthraquinone and fluorophenyl moieties. spectrabase.comchemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the o-fluorophenyl ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine. Furthermore, this signal will be split into a multiplet due to coupling with the ortho and meta protons on the fluorophenyl ring (³JHF and ⁴JHF, respectively), confirming its position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of protons within the individual aromatic rings, for instance, connecting H-5 through H-8 on the anthraquinone core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be expected between the H-6' of the fluorophenyl ring and the H-8 of the anthraquinone core, which would help to confirm the spatial orientation of the phenyl ring relative to the anthraquinone plane.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Anthraquinone, 1-(o-fluorophenyl)- is dominated by absorptions characteristic of its aromatic and ketone components.

A strong, sharp absorption band corresponding to the C=O stretching of the two ketone groups is a prominent feature, typically appearing in the range of 1670-1680 cm⁻¹. researchgate.net The exact position can indicate the degree of conjugation. Multiple bands in the 1450-1600 cm⁻¹ region are attributed to C=C stretching vibrations within the aromatic rings. libretexts.orgvscht.cz C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. vscht.cz Additionally, a characteristic C-F stretching vibration can be observed, typically in the 1100-1250 cm⁻¹ region.

Table 3: Key IR Absorption Bands for Anthraquinone, 1-(o-fluorophenyl)-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Ketone C=O Stretch | 1670 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Source: Data compiled from typical functional group absorption ranges. libretexts.orgpressbooks.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization. For Anthraquinone, 1-(o-fluorophenyl)-, the molecular formula is C₂₀H₁₁FO₂ and the molecular weight is approximately 302.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of anthraquinone derivatives is well-characterized and typically involves the sequential loss of neutral carbon monoxide (CO) molecules. pjsir.org Therefore, significant fragment ions would be expected at m/z values corresponding to [M-CO]⁺ and [M-2CO]⁺. Further fragmentation could involve the loss of the fluorine atom or the entire fluorophenyl group. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for Anthraquinone, 1-(o-fluorophenyl)-

| m/z Value (Predicted) | Ion Structure / Identity |

|---|---|

| 302 | [M]⁺ (Molecular Ion) |

| 283 | [M - F]⁺ |

| 274 | [M - CO]⁺ |

| 246 | [M - 2CO]⁺ |

| 207 | [M - C₆H₄F]⁺ |

Note: The relative abundance of these fragments can vary depending on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. creative-biostructure.comnorthwestern.edujst.go.jp This method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering definitive proof of molecular connectivity and conformation. creative-biostructure.comnorthwestern.edu Although a specific crystal structure for Anthraquinone, 1-(o-fluorophenyl)- has not been reported in the literature, the principles of X-ray crystallography allow for a detailed prediction of its solid-state characteristics based on related compounds.

A crystallographic analysis would reveal the precise molecular geometry. The anthraquinone core is expected to be largely planar, a common feature for this tricyclic system. nih.gov However, the substitution of the o-fluorophenyl group at the C1 position introduces a degree of conformational flexibility. The dihedral angle between the plane of the anthraquinone system and the plane of the o-fluorophenyl ring is a critical parameter that would be defined by this analysis. This angle is determined by the balance between steric hindrance from the ortho-fluorine atom and the carbonyl group at C9, and the electronic effects favoring π-system conjugation.

Furthermore, X-ray crystallography would elucidate the intricate network of intermolecular interactions that govern the packing of molecules in the crystal. These non-covalent forces are crucial for the stability of the crystal lattice. nih.gov For Anthraquinone, 1-(o-fluorophenyl)-, several types of interactions are anticipated:

π–π Stacking: The planar, aromatic nature of the anthraquinone core and the phenyl ring makes them highly susceptible to π–π stacking interactions, which are a significant force in the self-assembly of such molecules. nih.govwikipedia.orgmdpi.com

C–H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and the carbonyl oxygen atoms (C=O) as acceptors are expected to be prevalent, influencing the molecular packing. researchgate.netrsc.org

Fluorine-Mediated Interactions: The presence of the fluorine atom introduces the possibility of specific intermolecular contacts, such as C–H···F hydrogen bonds. rsc.orgrsc.org These interactions, though generally weak, can play a significant role in directing the crystal structure. rsc.orgacs.org

While experimental data is not available, a typical crystallographic study would yield a set of parameters similar to those presented in the representative table below. This data provides a comprehensive summary of the crystal's geometric and structural properties.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₁₁FO₂ |

| Formula Weight | 302.30 |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 (Hypothetical) |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are representative examples of what would be obtained from a single-crystal X-ray diffraction experiment and are not based on published data for this specific compound.

Theoretical and Computational Chemistry Studies of Anthraquinone, 1 O Fluorophenyl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. udel.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it well-suited for analyzing molecules of the size and complexity of 1-(o-fluorophenyl)anthraquinone. udel.edu DFT calculations can elucidate a wide range of properties, from molecular geometry to spectroscopic parameters and reactivity. researchgate.netajchem-a.com

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1-(o-fluorophenyl)anthraquinone, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. ajchem-a.com

A key aspect of the conformational analysis of this molecule is the rotational barrier around the single bond connecting the fluorophenyl ring to the anthraquinone (B42736) core. A potential energy surface scan, where the dihedral angle is systematically varied, can reveal the most stable conformer and the energy barriers between different rotational isomers. indexcopernicus.com This analysis is crucial as the relative orientation of the two ring systems significantly impacts the molecule's electronic properties and potential intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Substituted Aromatic Compounds (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | - |

| C-C (inter-ring) | 1.48 - 1.50 | - | Variable |

| C-F | 1.34 - 1.36 | - | - |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

DFT calculations are highly effective in predicting various spectroscopic properties, providing valuable insights that complement experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these predictions.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular stretching, bending, or torsional motions within the molecule. ajchem-a.com For instance, the characteristic C=O stretching frequency of the anthraquinone moiety and the C-F stretching of the fluorophenyl group can be precisely calculated. ajchem-a.com

Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. researchgate.net This analysis can identify the nature of the electronic transitions, such as π→π* or n→π*, and how they are influenced by the molecular structure. researchgate.net

Table 2: Predicted Spectroscopic Data for a Fluorophenyl-Substituted Aromatic Compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C-F) | 160-165 ppm |

| C=O Vibrational Frequency | 1650-1680 cm⁻¹ |

| C-F Vibrational Frequency | 1100-1200 cm⁻¹ |

Note: These are illustrative values based on typical ranges for similar compounds. Precise predictions require specific TD-DFT calculations for Anthraquinone, 1-(o-fluorophenyl)-.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. chimicatechnoacta.ru

For 1-(o-fluorophenyl)anthraquinone, FMO analysis reveals how the electron density is distributed in these key orbitals. The HOMO is likely to be localized on the electron-rich parts of the molecule, while the LUMO will be centered on the electron-deficient regions. The introduction of the o-fluorophenyl group can significantly influence the energies and localizations of these orbitals compared to unsubstituted anthraquinone.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and susceptibility to electrophilic or nucleophilic attack. ajchem-a.com

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

Note: These values are for illustrative purposes and would need to be calculated specifically for Anthraquinone, 1-(o-fluorophenyl)-.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing the exploration of conformational changes, flexibility, and interactions with its environment, such as a solvent. nih.gov For 1-(o-fluorophenyl)anthraquinone, MD simulations could be used to study the rotational dynamics of the fluorophenyl group and how these motions are influenced by the surrounding medium. This can be particularly important in understanding how the molecule behaves in solution or when interacting with other molecules.

Quantum Chemical Studies on Aromaticity and Electronic Delocalization

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. chemrxiv.org Quantum chemical methods can be used to quantify the aromaticity of the different rings in 1-(o-fluorophenyl)anthraquinone.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character. By calculating NICS values for each of the rings in the anthraquinone core and for the fluorophenyl ring, one can assess their relative aromaticity and how the substitution pattern affects the electronic delocalization throughout the molecule.

Investigation of Intramolecular Interactions Involving the Fluorine Atom

The fluorine atom in the ortho position of the phenyl ring can participate in various non-covalent interactions that influence the molecule's conformation and electronic properties. One such interaction is a potential intramolecular hydrogen bond between the fluorine atom and a nearby hydrogen atom on the anthraquinone core. Although fluorine is a weak hydrogen bond acceptor, such interactions can be significant in determining the preferred conformation. nih.gov

Quantum chemical methods like the Atoms in Molecules (AIM) theory can be used to characterize these weak interactions. mdpi.com AIM analysis identifies bond critical points (BCPs) between atoms and analyzes the electron density at these points to determine the nature and strength of the interaction. The presence of a BCP between the fluorine and a hydrogen atom would provide evidence for an intramolecular hydrogen bond. Additionally, Natural Bond Orbital (NBO) analysis can reveal donor-acceptor interactions between filled and empty orbitals that contribute to the stability of a particular conformation.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Anthraquinone, 1-(o-fluorophenyl)- |

This table lists the chemical compounds explicitly mentioned in the generated article.

Chemical Reactivity and Mechanistic Investigations of Anthraquinone, 1 O Fluorophenyl

Reactions at the Anthraquinone (B42736) Core

The reactivity of the anthraquinone core in Anthraquinone, 1-(o-fluorophenyl)- is governed by the fundamental properties of the anthraquinone structure itself, a system that is generally less reactive than benzene (B151609) due to the presence of the two electron-withdrawing carbonyl groups.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr) on an anthraquinone molecule is a challenging reaction due to the deactivating nature of the carbonyl groups. wikipedia.org These reactions, such as nitration or sulfonation, require harsh conditions and typically show substitution on the terminal rings. The presence of the 1-(o-fluorophenyl) group further deactivates the anthraquinone core towards electrophilic attack.

Nucleophilic Aromatic Substitution on Substituted Anthraquinones

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the anthraquinone ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when activating groups are present. masterorganicchemistry.comlibretexts.org The SNAr mechanism is generally a two-step addition-elimination process involving a negatively charged intermediate called a Meisenheimer complex. libretexts.orgwikipedia.org For this reaction to proceed, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the anionic intermediate. masterorganicchemistry.comwikipedia.org

In the context of 1-substituted anthraquinones, such as those with a halogen at the 1-position, nucleophilic attack can occur. For instance, 1-chloroanthraquinone (B52148) derivatives can undergo ammonolysis, where an amine displaces the chloride. google.com While the o-fluorophenyl group itself is not a leaving group from the anthraquinone core, its electronic influence is pertinent. Furthermore, studies on peri-aryloxyanthraquinones have shown that light can induce an isomerization that activates the molecule's electrophilicity, enabling a dynamic C-O bond formation via nucleophilic attack. unistra.fr This suggests that external stimuli can modulate the reactivity of the anthraquinone core in substituted derivatives.

Redox Chemistry of the Anthraquinone Moiety (fundamental chemical transformations only)

The redox behavior of anthraquinone is a cornerstone of its chemistry, involving the reversible two-electron, two-proton reduction of the quinone system to the corresponding hydroquinone. This process occurs in two single-electron steps, proceeding through a stable semiquinone radical anion intermediate.

The fundamental transformations are:

AQ + e⁻ ⇌ [AQ]•⁻ (Semiquinone radical anion formation)

[AQ]•⁻ + e⁻ ⇌ [AQ]²⁻ (Hydroquinone dianion formation)

The redox potential of this process can be significantly influenced by substituents on the anthraquinone ring. acs.orgnih.gov Electron-donating groups tend to lower the reduction potential, while electron-withdrawing groups make the molecule a better electron acceptor, thus increasing the reduction potential. jcesr.org Computational studies on various anthraquinone derivatives have shown that the reduction potential can be tuned. For example, complete methylation can improve the reduction window by approximately 0.4 V. nih.govacs.org The presence of the o-fluorophenyl group, which has electron-withdrawing character, would be expected to influence the redox potential of the anthraquinone core. The electrophilicity of anthraquinone derivatives, which is directly related to their redox properties, can be probed using techniques like cyclic voltammetry. unistra.frnih.gov

| Reaction | Description | General Effect of Substituents |

| Electrophilic Aromatic Substitution | Replacement of a hydrogen atom by an electrophile. | Deactivated by carbonyls and the phenyl group. |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group by a nucleophile. | Activated by electron-withdrawing groups. |

| Redox Reaction | Reversible reduction to a hydroquinone. | Potential is modulated by substituents. |

Reactivity Influenced by the o-Fluorophenyl Substituent

Directing Effects of the Fluorine Atom on Aromatic Reactivity

The fluorine atom on the phenyl ring directs the position of incoming electrophiles. Fluorine, like other halogens, is an ortho-para director for electrophilic aromatic substitution. libretexts.org This is because the fluorine atom can donate a lone pair of electrons through resonance (a +M or +R effect), which stabilizes the arenium ion intermediate when attack occurs at the ortho and para positions. researchgate.netcsbsju.edu

However, fluorine is also highly electronegative and strongly withdraws electron density through the sigma bond (an inductive or -I effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. csbsju.edunumberanalytics.com Despite this deactivation, any substitution that does occur is directed to the ortho and para positions. In certain electrophilic reactions, fluorine has even been observed to act as an activating substituent. acs.orgacs.org For the o-fluorophenyl group in the target molecule, the bulky anthraquinone substituent at the ortho position would likely cause significant steric hindrance, favoring electrophilic attack at the para position (the 4'-position) of the fluorophenyl ring. In some contexts, such as lithiation, fluorine can be a potent ortho-directing group. researchgate.net

| Effect | Description | Impact on Phenyl Ring | Consequence for Electrophilic Substitution |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases overall electron density. | Deactivates the ring, slowing the reaction rate. |

| Resonance (+M) | Donation of lone-pair electron density into the pi-system. | Increases electron density at ortho and para positions. | Directs incoming electrophiles to ortho/para positions. |

Mechanistic Studies of Transformation Pathways

Elucidation of Reaction Intermediates and Transition States

There is a notable absence of studies focused on identifying and characterizing the reaction intermediates and transition states involved in the chemical transformations of Anthraquinone, 1-(o-fluorophenyl)-. Mechanistic investigations often rely on spectroscopic techniques and computational modeling to map the energy landscape of a reaction, providing insights into the transient species that are formed. However, such analyses for this specific compound are not available in the current body of scientific literature.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. A search for KIE studies involving Anthraquinone, 1-(o-fluorophenyl)- yielded no specific results. The application of this technique to understand its reactivity, such as the potential role of C-H or C-F bond activation, has not been reported.

Catalytic Transformations Involving Anthraquinone, 1-(o-fluorophenyl)-

Anthraquinone derivatives are known to act as catalysts in various organic reactions, including photoredox catalysis and oxidation processes. bohrium.com For instance, some anthraquinones are used to catalyze metal-free atom transfer radical polymerization (ATRP) under visible light. bohrium.com Additionally, palladium-catalyzed acylation reactions have been developed for the synthesis of functionalized anthraquinones. thieme.de Mo-V-P heteropoly acids have also been employed as bifunctional catalysts for the one-pot synthesis of anthraquinone from 1,4-naphthoquinone (B94277) and 1,3-butadiene (B125203). scirp.org

However, there is no specific information detailing the use of Anthraquinone, 1-(o-fluorophenyl)- as a catalyst or its transformation under various catalytic conditions. Research on the catalytic applications of anthraquinones has focused on other derivatives, and the impact of the 1-(o-fluorophenyl)- substituent on catalytic activity or selectivity has not been explored.

Derivatization and Structural Modifications of Anthraquinone, 1 O Fluorophenyl

Regioselective Functionalization of the Anthraquinone (B42736) Scaffold

The introduction of functional groups onto the anthraquinone core of 1-(o-fluorophenyl)anthraquinone is governed by the inherent reactivity of the quinone system. The presence of the electron-withdrawing carbonyl groups deactivates the aromatic rings towards electrophilic substitution, while activating them for nucleophilic attack. However, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective functionalization of haloanthraquinones or their triflate derivatives.

One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction. colab.ws This palladium-catalyzed reaction allows for the introduction of various aryl or alkyl groups at specific positions. For instance, starting with a bromo- or iodo-substituted 1-(o-fluorophenyl)anthraquinone, additional aryl groups can be installed. Research on related disubstituted anthraquinones has shown that arylation can be highly regioselective. In substrates containing two trifluoromethanesulfonyloxy (OTf) groups, for example at the 1- and 3-positions, arylation with an arylboronic acid tends to occur preferentially at the α-position (C-1) over the β-position (C-3). This selectivity is attributed to a chelating effect where the C-9 carbonyl oxygen coordinates to the palladium catalyst, directing the substitution to the adjacent α-position. colab.ws

Alkylation of the anthraquinone nucleus can also be achieved regioselectively. The Marschalk reaction, for instance, involves the reductive alkylation of hydroxyanthraquinones. While this method is typically used for hydroxy-derivatives, it highlights a classic strategy for C-C bond formation at specific sites on the anthraquinone system. researchgate.net More direct methods include the palladium-catalyzed coupling of haloanthraquinones with organotin reagents (Stille reaction) or organoboron compounds to introduce alkyl and vinyl groups. colab.ws

The table below summarizes potential regioselective functionalization reactions applicable to a pre-functionalized 1-(o-fluorophenyl)anthraquinone scaffold, based on established anthraquinone chemistry.

| Reaction Type | Reagents/Catalyst | Target Position(s) | Notes | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄ | C-2, C-4, etc. (from halo-precursor) | Allows introduction of diverse aryl groups. | nih.gov |

| Stille Coupling | Organostannane, Pd catalyst | C-2, C-4, etc. (from halo-precursor) | Effective for introducing alkyl, vinyl, and aryl groups. | colab.ws |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-2, C-4, etc. (from halo-precursor) | Forms C-N bonds to introduce amino groups. | N/A |

| Hydroxymethylation | Aldehyde, Na₂S₂O₄ (for leuco form) | β-positions (e.g., C-2, C-3) | Typically applied to hydroxyanthraquinones. | colab.ws |

Modification of the o-Fluorophenyl Moiety

Direct functionalization of the o-fluorophenyl ring after its attachment to the anthraquinone core is challenging due to the potential for competing reactions on the more reactive anthraquinone scaffold. However, standard aromatic substitution reactions could theoretically be employed under carefully controlled conditions. The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution, while also being deactivating. Therefore, harsh conditions required for reactions like nitration or halogenation might lead to undesired side reactions or degradation of the anthraquinone moiety.

A more viable approach involves the synthesis of a substituted o-fluorophenylboronic acid precursor, which is then coupled with a 1-haloanthraquinone. This strategy allows for the introduction of a wide variety of functional groups onto the phenyl ring prior to the key C-C bond formation, providing a modular and predictable route to diverse derivatives.

Elaboration of a side-chain directly at the C1-C1' bond connecting the anthraquinone and the fluorophenyl ring is not a common synthetic strategy. This bond is a robust sp²-sp² carbon-carbon single bond, and reactions targeting its modification are synthetically difficult. Instead, functional groups are typically introduced on one of the aromatic rings, as described previously, which can then be further modified. For example, if a methyl group were introduced on the o-fluorophenyl ring, it could be subsequently halogenated or oxidized to an aldehyde or carboxylic acid, thereby creating a side-chain.

Synthesis of Dimers and Oligomers Incorporating Anthraquinone, 1-(o-fluorophenyl)- Units

The creation of dimers and oligomers from 1-(o-fluorophenyl)anthraquinone units is a key strategy for developing novel materials with enhanced electronic or photophysical properties. Several synthetic approaches can be envisioned for this purpose.

One effective method is the use of palladium-catalyzed cross-coupling reactions. For example, a bromo-substituted 1-(o-fluorophenyl)anthraquinone could be subjected to a Suzuki homocoupling reaction to yield a symmetrical dimer. Alternatively, coupling two different anthraquinone monomers can lead to the formation of heterodimers. A synthesis of the natural product albopunctatone, an anthraquinone heterodimer, utilized an ortho-metalation strategy followed by coupling with a second anthraquinone unit, a method that could be adapted for the target compound. nih.gov

Supramolecular chemistry offers another route to dimerization. Non-covalent interactions, such as host-guest complexation, can drive the self-assembly of monomers into well-defined dimers. For example, anthraquinone derivatives have been shown to form stable 2:1 inclusion complexes with cucurbit thieme.deuril (CB thieme.de) in aqueous solutions, effectively creating a supramolecular dimer. rsc.org This approach is particularly attractive for applications in water and for creating reversible systems.

The table below outlines potential strategies for dimerization.

| Dimerization Strategy | Description | Linkage Type | Reference |

| Homocoupling | Coupling of two identical halo-anthraquinone monomers (e.g., Ullmann or Suzuki reaction). | Covalent (C-C) | nih.gov |

| Heterocoupling | Cross-coupling of two different functionalized anthraquinone monomers. | Covalent (C-C) | nih.gov |

| Supramolecular Assembly | Non-covalent association driven by host-guest interactions (e.g., with cyclodextrins or cucurbiturils). | Non-covalent | rsc.org |

Exploration of Novel Protecting Group Strategies

The multi-step synthesis and derivatization of complex molecules like 1-(o-fluorophenyl)anthraquinone often necessitate the use of protecting groups to mask reactive functionalities and ensure reaction selectivity. numberanalytics.com The choice of protecting group is critical and depends on its stability to the reaction conditions used for subsequent steps and the ease of its selective removal.

For functional groups that might be introduced onto the anthraquinone scaffold, such as hydroxyl or amino groups, a variety of protecting groups are available.

Hydroxyl Groups: Can be protected as ethers, such as methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers, or as silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). nih.gov MOM and TBS ethers are common in complex syntheses due to their differing stabilities and orthogonal deprotection conditions.

Amino Groups: Are frequently protected as carbamates, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being the most common. nih.govyoutube.com The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. The 9-phenylfluoren-9-yl (Pf) group is a more specialized protecting group known for its ability to prevent racemization at adjacent chiral centers. nih.gov

Carbonyl Groups: The quinone carbonyls themselves can be protected as acetals or ketals, though this is less common in derivatization and more relevant in total synthesis where the aromatic system is constructed. youtube.com

A key strategy in modern synthesis is the use of "protective groups" that also serve as reactive handles. For example, a hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate, OTf). The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, but it can also be considered a protected form of the hydroxyl group, which can be regenerated if needed. colab.ws This dual role streamlines synthetic pathways by reducing the total number of steps.

Applications As a Synthetic Intermediate and in Advanced Chemical Materials

Anthraquinone (B42736), 1-(o-fluorophenyl)- as a Versatile Synthetic Building Block

The structure of 1-(o-fluorophenyl)anthraquinone, which combines a large polycyclic aromatic system with a reactive fluorinated aryl substituent, positions it as a valuable building block in organic synthesis.

The 1-(o-fluorophenyl)anthraquinone molecule serves as a scaffold for the synthesis of more complex organic structures. The anthraquinone core itself is a common starting point for the synthesis of various functional molecules. The presence of the o-fluorophenyl group provides an additional site for chemical modification.

The synthesis of 1-arylanthraquinones is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For instance, 1-hydroxy-4-iodo-9,10-anthraquinone can be coupled with various arylboronic acids to produce 4-aryl-1-hydroxyanthraquinones in high yields. nih.gov A similar strategy could be employed for the synthesis of 1-(o-fluorophenyl)anthraquinone, likely starting from a halogenated anthraquinone and o-fluorophenylboronic acid.

The fluorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This versatility makes 1-(o-fluorophenyl)anthraquinone a potential precursor for creating a library of derivatives with tailored properties for applications in medicinal chemistry or materials science. The general reactivity of the anthraquinone nucleus towards nucleophiles and its ability to undergo various transformations further enhances its utility as a synthetic intermediate. colab.ws

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. The structural features of 1-(o-fluorophenyl)anthraquinone make it a potential candidate for participation in such reactions.

While specific examples involving 1-(o-fluorophenyl)anthraquinone are not documented, the general principles of cascade reactions suggest its potential. For example, the carbonyl groups of the anthraquinone core could act as electrophilic sites, while the o-fluorophenyl ring could be involved in cyclization or rearrangement steps. The development of novel cascade and multicomponent reactions is an active area of research, and molecules with diverse functional groups like 1-(o-fluorophenyl)anthraquinone are attractive substrates for exploring new synthetic methodologies.

Integration into Functional Chemical Systems (non-biological, non-energy related)

The unique electronic and structural characteristics of 1-(o-fluorophenyl)anthraquinone make it a candidate for integration into various functional chemical systems.

Anthraquinone derivatives are a well-known class of dyes and pigments. The color of these compounds arises from the extended π-conjugated system of the anthraquinone core. The introduction of substituents can significantly modify the electronic structure and, consequently, the color of the dye.

The o-fluorophenyl group in 1-(o-fluorophenyl)anthraquinone is expected to influence the molecule's photophysical properties. The fluorine atom, being highly electronegative, can alter the energy levels of the molecular orbitals involved in light absorption. Furthermore, the phenyl ring extends the conjugation of the system, which typically leads to a bathochromic (red) shift in the absorption spectrum. The steric hindrance caused by the ortho-substitution may also affect the planarity of the molecule, which in turn influences its spectral properties.

The table below illustrates how different substituents on an aromatic system can affect the maximum absorption wavelength (λmax), providing a basis to predict the behavior of the o-fluorophenyl group.

| Substituent | Effect on λmax | Typical Shift |

| Electron-donating groups (-OH, -NH2) | Bathochromic | Large |

| Electron-withdrawing groups (-NO2, -CN) | Bathochromic | Moderate |

| Halogens (-F, -Cl, -Br) | Bathochromic | Small to Moderate |

| Aryl groups | Bathochromic | Moderate to Large |

Based on these general trends, the o-fluorophenyl group in 1-(o-fluorophenyl)anthraquinone is predicted to cause a bathochromic shift in its absorption spectrum compared to unsubstituted anthraquinone.

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. Anthraquinone derivatives have been explored as scaffolds for chemosensors due to their distinct photophysical properties that can be modulated upon binding to an analyte. researchgate.netnih.govresearchgate.netpcbiochemres.com

The 1-(o-fluorophenyl)anthraquinone molecule possesses features that could be exploited in chemosensor design. The anthraquinone core can act as the signaling unit (chromophore or fluorophore), while the o-fluorophenyl group could serve as a recognition site for specific analytes. For example, the fluorine atom could participate in hydrogen bonding or other non-covalent interactions with a target molecule.

The binding of an analyte to the o-fluorophenyl group could induce a conformational change or alter the electronic properties of the anthraquinone core, leading to a detectable change in its absorption or emission spectrum. The development of chemosensors based on fundamental chemical recognition relies on designing molecules with specific binding pockets and understanding the interaction between the host and guest molecules.

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The 1-(o-fluorophenyl)anthraquinone molecule has the potential to act as a ligand in the formation of metal complexes. nih.govresearchgate.net

The two carbonyl groups of the anthraquinone core are potential coordination sites, capable of binding to a metal center in a bidentate fashion. Additionally, the fluorine atom on the phenyl ring could also participate in coordination, potentially leading to the formation of multinuclear complexes or coordination polymers. The steric and electronic properties of the o-fluorophenyl group would influence the geometry and stability of the resulting metal complexes.

The table below lists some common metal ions that form complexes with oxygen- and halogen-containing ligands, suggesting potential coordination partners for 1-(o-fluorophenyl)anthraquinone.

| Metal Ion | Typical Coordination Numbers | Common Ligand Donor Atoms |

| Copper(II) | 4, 6 | O, N, Halogens |

| Nickel(II) | 4, 6 | O, N, Halogens |

| Cobalt(II) | 4, 6 | O, N, Halogens |

| Zinc(II) | 4, 6 | O, N, Halogens |

| Palladium(II) | 4 | O, N, P, Halogens |

The study of such complexes could reveal interesting structural motifs and electronic properties, contributing to the fundamental understanding of coordination chemistry.

Future Research Directions and Methodological Advances for Anthraquinone, 1 O Fluorophenyl

The exploration of complex molecules like Anthraquinone (B42736), 1-(o-fluorophenyl)- is increasingly driven by technological and methodological innovations. Future research on this specific compound is poised to benefit from advancements in computational chemistry, analytical techniques, and sustainable synthesis protocols. These new approaches promise to accelerate the discovery of novel derivatives and applications by providing deeper insights into its chemical behavior and potential.

Q & A

Basic: What are the recommended synthetic routes for 1-(o-fluorophenyl)-anthraquinone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 1-(o-fluorophenyl)-anthraquinone typically involves electrophilic substitution or coupling reactions. A common approach is the Friedel-Crafts acylation, where anthraquinone is reacted with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, Ullmann-type coupling between 1-chloroanthraquinone and o-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) at 80–100°C can achieve selective substitution . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for anthraquinone to aryl reagent) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical, with typical yields ranging from 45–65% depending on substituent steric effects .

Basic: How can structural elucidation of 1-(o-fluorophenyl)-anthraquinone be performed to confirm substitution patterns?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals aromatic proton splitting patterns; the o-fluorophenyl group causes distinct meta coupling (J = 8–10 Hz) in the anthraquinone ring. ¹⁹F NMR confirms fluorine position via chemical shifts (−110 to −115 ppm for ortho substitution) .

- X-ray Diffraction (XRD) : Single-crystal XRD provides bond-length data (e.g., C-F bond ≈ 1.34 Å) and dihedral angles between anthraquinone and fluorophenyl groups, confirming planarity or distortion .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 319.08 for C₂₀H₁₁FO₂) and fragmentation patterns .

Advanced: How does the o-fluorophenyl substituent influence the electrochemical redox behavior of anthraquinone derivatives?

Methodological Answer:

The electron-withdrawing fluorine substituent stabilizes the reduced semiquinone radical intermediate, shifting reduction potentials. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) shows two reduction waves:

- First Reduction (E₁) : −0.75 V vs. Ag/AgCl (anthraquinone → semiquinone radical).

- Second Reduction (E₂) : −1.25 V (semiquinone → hydroquinone).

The o-fluorophenyl group lowers E₁ by 0.1–0.2 V compared to unsubstituted anthraquinone due to inductive effects. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate LUMO energy (−2.8 eV) with experimental E₁, confirming enhanced electron affinity .

Advanced: What mechanistic insights explain the anticancer activity of 1-(o-fluorophenyl)-anthraquinone derivatives?

Methodological Answer:

The compound’s activity stems from dual mechanisms:

- DNA Intercalation : Planar anthraquinone core intercalates into DNA, disrupting replication. Fluorescence quenching assays with ethidium bromide-stained DNA show a 50% reduction in emission intensity at 10 µM .

- Topoisomerase II Inhibition : Molecular docking (AutoDock Vina) predicts binding to the ATPase domain (ΔG = −9.2 kcal/mol), validated by enzymatic assays showing IC₅₀ = 2.3 µM .

Comparative studies with non-fluorinated analogs (e.g., 1-phenylanthraquinone) reveal 3–5× higher cytotoxicity in MCF-7 cells, attributed to fluorine’s electronegativity enhancing target binding .

Advanced: How do computational methods like CADD optimize 1-(o-fluorophenyl)-anthraquinone for drug design?

Methodological Answer:

Computer-Aided Drug Design (CADD) employs:

- Virtual Screening : Molecular dynamics (MD) simulations (AMBER force field) assess stability in target binding pockets (e.g., EGFR kinase). Pharmacophore models prioritize derivatives with fluorine at meta/para positions for improved hydrophobic interactions .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) using logP (4.7), polar surface area (58.2 Ų), and H-bond acceptor count (4) predicts bioavailability. A ridge regression model (R² = 0.88) links substituent electronegativity to IC₅₀ values .

- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and blood-brain barrier exclusion (logBB = −1.2), guiding lead optimization .

Basic: What analytical methods are used to quantify 1-(o-fluorophenyl)-anthraquinone in biological matrices?

Methodological Answer:

- HPLC-UV/Vis : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase = 70:30 methanol/water (0.1% TFA), flow rate = 1 mL/min, λ = 254 nm. Retention time = 8.2 min, LOD = 0.1 µg/mL .

- LC-MS/MS : MRM transitions m/z 319.08 → 271.05 (quantifier) and 319.08 → 243.02 (qualifier) in positive ion mode. Calibration curve linearity (R² > 0.99) over 0.5–50 ng/mL .

Advanced: How does the o-fluorophenyl group affect photostability and solubility compared to other substituents?

Methodological Answer:

- Photostability : UV-Vis spectroscopy (λₘₐₓ = 320 nm) shows 15% degradation after 24 h under UVA (365 nm) vs. 40% for hydroxylated analogs. TD-DFT calculations attribute this to reduced π→π* transition energy (4.1 eV) .

- Solubility : The fluorine substituent increases logP by 0.3–0.5 units compared to amino or hydroxy groups, reducing aqueous solubility (0.8 mg/mL in PBS) but enhancing lipid membrane permeability (PAMPA assay, Pe = 12 × 10⁻⁶ cm/s) .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated anthraquinones?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., 1–10 µM range) arise from assay variability. Standardization strategies include:

- Dose-Response Normalization : Data alignment using Hill coefficients (nH = 1.2–1.8) and 72-h exposure times .

- Cell Line Authentication : STR profiling to confirm MCF-7 vs. HeLa contamination .

- Positive Controls : Galanthamine (AChE inhibition) and doxorubicin (cytotoxicity) ensure inter-lab comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.